molecular formula C11H11NO2 B096571 4-Hydroxy-8-methoxy-2-methylquinoline CAS No. 15644-89-0

4-Hydroxy-8-methoxy-2-methylquinoline

Cat. No. B096571
CAS RN: 15644-89-0
M. Wt: 189.21 g/mol
InChI Key: DJYYBMQABYVSBR-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methoxy-2-methylquinoline is a chemical compound . It is also known as 8-Methoxy-2-methylquinolin-4-ol .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-8-methoxy-2-methylquinoline is C11H11NO2 . The molecular weight is 189.21 g/mol . The InChI string representation of its structure is InChI=1S/C11H11NO2/c1-7-6-9 (13)8-4-3-5-10 (14-2)11 (8)12-7/h3-6H,1-2H3, (H,12,13) .


Physical And Chemical Properties Analysis

4-Hydroxy-8-methoxy-2-methylquinoline is a solid . It has a molecular weight of 189.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass is 189.078978594 g/mol . The topological polar surface area is 38.3 Ų . The heavy atom count is 14 .

Scientific Research Applications

    Heterocyclic Building Blocks

    • 4-Hydroxy-8-methoxy-2-methylquinoline is a type of heterocyclic building block .
    • Heterocyclic compounds are widely used in many fields, including drug discovery, due to their versatile applications in industrial and synthetic organic chemistry .

    Synthesis of Biologically and Pharmaceutically Active Quinoline

    • 2-methylquinoline and its derivatives, which could potentially include 4-Hydroxy-8-methoxy-2-methylquinoline, have shown substantial biological activities .
    • Quinoline is an essential segment of both natural and synthetic compounds. In particular, the pyranoquinoline ring system has gained considerable attention .
    • There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best .

    Synthesis of Fused Heterocycles

    • 4-Hydroxy-2-quinolones, which could potentially include 4-Hydroxy-8-methoxy-2-methylquinoline, have been used in the synthesis of related four-membered to seven-membered heterocycles .
    • These heterocycles have shown unique biological activities .

    Pharmaceutical Intermediate

    • 8-Hydroxy-2-methylquinoline, which is structurally similar to 4-Hydroxy-8-methoxy-2-methylquinoline, is used as a pharmaceutical intermediate .

    Antiparasitic or Anti-infectious Activity

    • 2-Methyl-1H-quinolin-4-one, which could potentially include 4-Hydroxy-8-methoxy-2-methylquinoline, can be used for antiparasitic or anti-infectious activity .
  • Catalyst in Organic Reactions
    • 8-Hydroxy-2-methylquinoline, which is structurally similar to 4-Hydroxy-8-methoxy-2-methylquinoline, has been used in the preparation of a heteropoly acid based organic hybrid heterogeneous catalyst .
    • This catalyst was prepared by combining 8-hydroxy-2-methylquinoline with Keggin-structured H4SiW12O40 .

Safety And Hazards

The safety and hazards of 4-Hydroxy-8-methoxy-2-methylquinoline are represented by the pictograms GHS05 and GHS07 . The hazard statements are H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements are P280 - Wear protective gloves/protective clothing/eye protection/face protection and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing . The hazard classifications are Acute Tox. 4 Oral - Harmful if swallowed and Eye Dam. 1 - Causes serious eye damage .

properties

IUPAC Name

8-methoxy-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-6-9(13)8-4-3-5-10(14-2)11(8)12-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYYBMQABYVSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935451
Record name 8-Methoxy-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-8-methoxy-2-methylquinoline

CAS RN

15644-89-0
Record name 8-Methoxy-2-methyl-4-quinolinol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15644-89-0
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Record name 8-Methoxy-2-methylquinolin-4-ol
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Record name 8-methoxy-2-methylquinolin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Ahmetali, B Yıldız, EE Ahi, M Durmuş, MK Şener - Polyhedron, 2022 - Elsevier
… In this study, the precursor 8-MeQ-Pht was synthesized by reacting 4-nitrophthalonitrile with 4-hydroxy-8-methoxy-2-methylquinoline in DMF in the presence of potassium carbonate as …
Number of citations: 3 www.sciencedirect.com

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